SLC-391

Description

SLC-391 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Properties

CAS No. |

1783825-18-2 |

|---|---|

Molecular Formula |

C19H23N7O |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

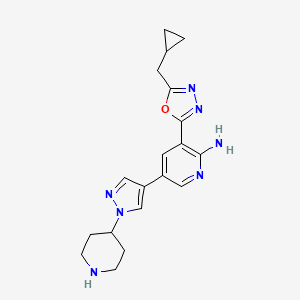

3-[5-(cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C19H23N7O/c20-18-16(19-25-24-17(27-19)7-12-1-2-12)8-13(9-22-18)14-10-23-26(11-14)15-3-5-21-6-4-15/h8-12,15,21H,1-7H2,(H2,20,22) |

InChI Key |

JYVSYFGHYFXYBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=NN=C(O2)C3=C(N=CC(=C3)C4=CN(N=C4)C5CCNCC5)N |

Origin of Product |

United States |

Foundational & Exploratory

SLC-391: A Deep Dive into its Mechanism of Action in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-Small Cell Lung Cancer (NSCLC) remains a formidable challenge in oncology, with acquired resistance to targeted therapies and immunotherapy posing significant hurdles to durable patient responses. The receptor tyrosine kinase AXL has emerged as a key driver of this resistance, promoting tumor cell survival, proliferation, metastasis, and immune evasion. SLC-391, a potent and selective small molecule inhibitor of AXL, is currently under clinical investigation, showing promise in overcoming these resistance mechanisms. This in-depth technical guide elucidates the core mechanism of action of SLC-391 in NSCLC, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Introduction: The AXL Signaling Axis - A Critical Mediator in NSCLC Pathogenesis

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, and its primary ligand, Growth Arrest-Specific 6 (Gas6), play a pivotal role in the progression and therapeutic resistance of NSCLC.[1][2] Overexpression of AXL is frequently observed in NSCLC and is associated with a poor prognosis.[1] The binding of Gas6 to AXL triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that orchestrate a range of malignant phenotypes.

Key downstream pathways activated by AXL signaling include:

-

PI3K/AKT Pathway: Promotes cell survival, proliferation, and resistance to apoptosis.[1]

-

MAPK/ERK Pathway: Drives cell proliferation and differentiation.

-

NF-κB Pathway: Contributes to inflammation, cell survival, and immune evasion.

Furthermore, AXL signaling is a key instigator of the Epithelial-to-Mesenchymal Transition (EMT), a cellular reprogramming process that endows cancer cells with migratory and invasive properties, contributing to metastasis and drug resistance.[1] AXL overexpression has been linked to resistance to EGFR tyrosine kinase inhibitors (TKIs) and immunotherapies, such as PD-1 inhibitors, by fostering an immunosuppressive tumor microenvironment.[1][3]

SLC-391: A Potent and Selective AXL Inhibitor

SLC-391 is an orally bioavailable, potent, and selective small molecule inhibitor of AXL.[2][4] It was identified through a high-throughput screening of a kinase-focused small molecule library and subsequently optimized.

Quantitative Data on SLC-391 Activity

The following table summarizes the key quantitative data available for SLC-391's inhibitory activity against AXL.

| Parameter | Value | Assay Type | Source |

| IC50 | Single-digit nanomolar | Radiometric Kinase Assay | [3] |

| ΔTm | ~16°C | Differential Scanning Fluorimetry |

Note: Specific IC50 values from radiometric assays and detailed results from in vivo NSCLC models are not yet publicly available in peer-reviewed literature.

Core Mechanism of Action of SLC-391 in NSCLC

SLC-391 exerts its anti-tumor effects in NSCLC through a multi-pronged mechanism, primarily by inhibiting the AXL signaling cascade. This leads to the disruption of key cellular processes that drive tumor growth and resistance.

Direct Inhibition of AXL-Mediated Signaling

Upon administration, SLC-391 binds to the ATP-binding pocket of the AXL kinase domain, preventing its autophosphorylation and subsequent activation.[5] This direct inhibition blocks the downstream signaling pathways critical for NSCLC cell survival and proliferation, most notably the PI3K/AKT pathway.[1] By abrogating this signaling, SLC-391 induces cell cycle arrest and apoptosis in AXL-dependent NSCLC cells.

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

AXL is a key driver of EMT in NSCLC. By inhibiting AXL, SLC-391 can reverse the mesenchymal phenotype of cancer cells, leading to a more epithelial state. This is characterized by the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., Vimentin, N-cadherin). This reversal of EMT can re-sensitize tumors to conventional chemotherapies and targeted agents.

Modulation of the Tumor Microenvironment and Overcoming Immunotherapy Resistance

AXL signaling contributes to an immunosuppressive tumor microenvironment by promoting the polarization of tumor-associated macrophages (TAMs) towards an M2 phenotype and potentially increasing the expression of immune checkpoint molecules.[3] SLC-391, by inhibiting AXL, is believed to shift the tumor microenvironment from an immunosuppressive to an immunostimulatory state.[3] This modulation enhances the activity of cytotoxic T-lymphocytes and natural killer (NK) cells, making the tumor more susceptible to immune checkpoint inhibitors like pembrolizumab.[4] This synergistic effect is the basis for the ongoing SKYLITE clinical trial (NCT03990454), which is evaluating SLC-391 in combination with pembrolizumab for the treatment of advanced NSCLC.[2][6]

Visualizing the Mechanism and Experimental Workflows

Signaling Pathways

Caption: Mechanism of action of SLC-391 in NSCLC.

Experimental Workflow

Caption: Experimental workflow for the development of SLC-391.

Detailed Experimental Protocols

Radiometric Kinase Assay for AXL IC50 Determination

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of SLC-391 against AXL kinase.

-

Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into a substrate peptide by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.

-

Materials:

-

Recombinant human AXL kinase domain.

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

[γ-33P]ATP.

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

SLC-391 at various concentrations.

-

Phosphocellulose filter paper.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of SLC-391 in the kinase reaction buffer.

-

In a 96-well plate, add the AXL kinase, substrate peptide, and SLC-391 dilutions.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of SLC-391 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Differential Scanning Fluorimetry (DSF) for Target Engagement

-

Objective: To confirm the direct binding of SLC-391 to the AXL kinase domain and assess the thermal stability of the complex.

-

Principle: DSF measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during denaturation. The melting temperature (Tm) of the protein increases upon ligand binding if the ligand stabilizes the protein structure.

-

Materials:

-

Recombinant human AXL kinase domain.

-

Fluorescent dye (e.g., SYPRO Orange).

-

DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

SLC-391.

-

Real-time PCR instrument capable of fluorescence detection.

-

-

Procedure:

-

Prepare a solution of the AXL kinase domain in DSF buffer.

-

Add the fluorescent dye to the protein solution.

-

Add SLC-391 or vehicle control (DMSO) to the protein-dye mixture.

-

Place the samples in a real-time PCR instrument.

-

Increase the temperature gradually (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.

-

The Tm is the temperature at which the fluorescence signal is maximal, corresponding to the midpoint of the protein unfolding transition.

-

The change in Tm (ΔTm) in the presence of SLC-391 compared to the vehicle control indicates the extent of ligand-induced stabilization.

-

Conclusion and Future Directions

SLC-391 represents a promising therapeutic strategy for NSCLC by directly targeting the AXL signaling axis, a key vulnerability in tumors that have developed resistance to existing therapies. Its ability to inhibit tumor cell proliferation, reverse EMT, and modulate the tumor microenvironment underscores its potential as both a monotherapy and a combination partner with immunotherapy. The ongoing clinical trials will be crucial in defining the clinical utility of SLC-391 in the management of advanced NSCLC. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from SLC-391 therapy and to further elucidate the intricate mechanisms by which AXL inhibition remodels the tumor immune landscape.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Function of Axl receptor tyrosine kinase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting AXL in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signalchem LifeScience [signalchemlifesciences.com]

- 5. Clinical Trial: NCT03990454 - My Cancer Genome [mycancergenome.org]

- 6. Testing Experimental Anti-cancer Drug SLC-391 with an Approved Immunotherapy Drug, Pembrolizumab, for Advanced Lung Cancers | Clinical Research Trial Listing [centerwatch.com]

A Technical Guide to the AXL Signaling Pathway and its Inhibition by SLC-391

Executive Summary: The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, MerTK) family, has emerged as a critical mediator in cancer progression, therapeutic resistance, and immune evasion.[1][2] Its overexpression is correlated with poor prognosis in numerous malignancies, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and breast cancer.[1][3] The AXL signaling pathway, primarily activated by its ligand Gas6, drives key oncogenic processes such as cell proliferation, survival, metastasis, and the epithelial-to-mesenchymal transition (EMT).[4][5] Furthermore, AXL signaling fosters an immunosuppressive tumor microenvironment, representing a significant hurdle for effective cancer treatment.[6][7] SLC-391 is a potent, selective, and orally bioavailable small molecule inhibitor designed to target the AXL kinase.[8][9] Preclinical data demonstrates its ability to effectively block AXL-mediated signaling, inhibit tumor growth, and synergize with other anticancer agents, including immune checkpoint inhibitors.[10][11][12] This document provides a detailed overview of the AXL signaling pathway, its role in oncology, the mechanism of action of SLC-391, and the key experimental methodologies used to evaluate its efficacy.

The AXL Receptor Signaling Pathway

The AXL receptor is a transmembrane protein characterized by an extracellular domain composed of two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[13][14]

Mechanisms of AXL Activation

AXL activation is a tightly regulated process that can be initiated through several mechanisms:

-

Ligand-Dependent Activation: The primary mechanism involves the binding of its high-affinity ligand, Growth Arrest-Specific 6 (Gas6).[5][15] Gas6 binding to the Ig-like domains induces receptor homodimerization or heterodimerization with other TAM family members, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][16]

-

Ligand-Independent Activation: AXL can also be activated independently of Gas6. This can occur through heterodimerization with other receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[2][5] Additionally, transcellular homophilic binding, where AXL receptors on adjacent cells interact, can trigger activation.[2][15] Oxidative stress is another factor that can lead to ligand-independent activation.[16]

Downstream Signaling Cascades

Once activated, AXL serves as a docking site for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that regulate a wide array of cellular functions.[3][5] Key pathways include:

-

PI3K/AKT/mTOR Pathway: This is a central pathway that promotes cell survival, proliferation, and growth.[2][13][16]

-

MAPK/ERK Pathway: Activation of the RAF/MEK/ERK cascade is crucial for regulating cell proliferation and differentiation.[2][17]

-

JAK/STAT Pathway: This pathway is involved in cytokine signaling, immune response regulation, and cell proliferation.[2][13]

-

NF-κB Pathway: AXL can lead to the nuclear translocation of NF-κB, which upregulates the transcription of anti-apoptotic proteins.[2][5]

-

PLCγ/PKC Pathway: Phospholipase C-gamma (PLCγ) activation initiates the protein kinase C (PKC) cascade, which influences cell motility and survival.[5][18]

The Multifaceted Role of AXL in Oncology

AXL dysregulation is a hallmark of many aggressive cancers, where it functions as a central node controlling tumor progression, resistance to therapy, and immune suppression.

-

Driver of Malignancy: AXL signaling directly promotes cancer cell proliferation and survival.[2][4] It enhances cell motility and invasion by activating cytoskeletal remodeling proteins like Rac, facilitating metastasis.[5] AXL is a key inducer of EMT, a process where cancer cells acquire mesenchymal characteristics that increase invasiveness.[4][19]

-

Therapeutic Resistance: Increased AXL expression is a well-documented mechanism of both innate and acquired resistance to a wide range of treatments, including chemotherapy, targeted therapies (e.g., EGFR inhibitors), and radiation.[5][19] AXL can bypass the effects of other inhibited RTKs by activating shared downstream pathways, allowing cancer cells to survive therapeutic pressure.[18][19]

-

Immune Evasion: AXL signaling creates an immunosuppressive tumor microenvironment. It can lead to the upregulation of the immune checkpoint molecule PD-L1 and the downregulation of MHC-I antigen presentation on cancer cells, helping them evade recognition and killing by T cells.[4][7] AXL also suppresses the activity of natural killer (NK) cells and promotes the recruitment of immunosuppressive immune cells.[6][7]

References

- 1. Role of Receptor Tyrosine Kinase AXL in Cancer [d8.irins.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 4. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Facebook [cancer.gov]

- 9. lifesciencesbc.ca [lifesciencesbc.ca]

- 10. Targeting AXL kinase sensitizes leukemic stem and progenitor cells to venetoclax treatment in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signalchem LifeScience [signalchemlifesciences.com]

- 13. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

SLC-391 Target Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLC-391 is a potent and selective, orally bioavailable small molecule inhibitor of AXL receptor tyrosine kinase.[1][2][3][4] AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, which are implicated in various aspects of cancer progression, including cell survival, proliferation, metastasis, and therapeutic resistance.[5][6] Overexpression of AXL is associated with a poor prognosis in several human cancers, making it an attractive therapeutic target.[6][7] SLC-391 has demonstrated anti-proliferative activity in various tumor cell lines and efficacy in animal models of non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and acute myeloid leukemia (AML).[1][5] This technical guide provides a comprehensive overview of the target selectivity profile of SLC-391, including its activity against TAM kinases and other off-target kinases, the signaling pathways it modulates, and detailed methodologies for the key experiments used in its characterization.

Data Presentation

In Vitro Kinase Inhibition Profile of SLC-391

The inhibitory activity of SLC-391 against the TAM family kinases was determined using a radiometric activity-based kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| AXL | 9.6 |

| TYRO3 | 42.3 |

| MER | 44.0 |

Data sourced from a radiometric activity–based kinase assay.[8]

Selectivity Profile of SLC-391 Against a Broader Kinase Panel

The selectivity of SLC-391 was further evaluated against a panel of 93 receptor tyrosine kinases using a BaF3 cell-based assay. At a concentration of 100 nM, SLC-391 demonstrated significant inhibition of AXL, with moderate inhibition of a few other kinases.

| Kinase Target | Percent Inhibition at 100 nM |

| AXL | >70% |

| MER | ~60% |

| FGFR3 | ~60% |

| VEGFR1 | ~60% |

Data from a BaF3 cell-based proliferation assay.[8]

Signaling Pathways

SLC-391 exerts its therapeutic effects by inhibiting the AXL signaling pathway. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival and proliferation.[9][10] SLC-391 binds to the ATP-binding site of the AXL kinase domain, preventing its activation and subsequent signal transduction.[2][8] This leads to the inhibition of key downstream pathways, including the PI3K/AKT and RAF/MEK/ERK pathways.[8][11]

AXL Signaling Pathway and Inhibition by SLC-391

Experimental Protocols

Radiometric Kinase Assay

This assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Materials:

-

Recombinant human AXL, TYRO3, and MER kinases

-

Peptide substrate (e.g., poly[Glu:Tyr] 4:1)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

SLC-391 at various concentrations

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, peptide substrate, and SLC-391 (or vehicle control) in kinase reaction buffer.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percent inhibition of kinase activity at each SLC-391 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric Kinase Assay Workflow

BaF3 Cell-Based Proliferation Assay

This assay is used to determine the inhibitory effect of a compound on the proliferation of BaF3 cells, a murine pro-B cell line that is dependent on a specific kinase for survival and growth.

Materials:

-

BaF3 cells engineered to express a specific human receptor tyrosine kinase (e.g., AXL, MER, FGFR3, VEGFR1)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements)

-

SLC-391 at various concentrations

-

Cell proliferation reagent (e.g., CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the engineered BaF3 cells in 96-well plates in their complete growth medium.

-

Add serial dilutions of SLC-391 to the wells. Include a vehicle-only control.

-

Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of cell viability.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration of SLC-391 and determine the IC50 value.

BaF3 Cell Proliferation Assay Workflow

Conclusion

SLC-391 is a potent inhibitor of AXL kinase with a favorable selectivity profile. It demonstrates strong activity against AXL and moderate activity against other TAM family members, TYRO3 and MER. Broader kinase screening revealed some off-target activity at higher concentrations, primarily against MER, FGFR3, and VEGFR1. The primary mechanism of action of SLC-391 is the inhibition of the AXL signaling pathway, leading to reduced cell proliferation and survival. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of SLC-391 and other kinase inhibitors. These findings support the ongoing clinical development of SLC-391 as a promising targeted therapy for cancers with high AXL activity.[1][12][13][14][15]

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2015081257A2 - Aminopyridine derivatives as tam family kinase inhibitors - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Ba/F3 Cell Line - Creative Biogene [creative-biogene.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Ba/F3 cells and their use in kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AXL in the Tumor Microenvironment and its Interplay with SLC-391: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The receptor tyrosine kinase AXL is a pivotal player in oncology, orchestrating a complex network of signaling pathways that drive tumor progression, metastasis, and therapeutic resistance. Its influence extends deep into the tumor microenvironment (TME), where it modulates immune cell function to create an immunosuppressive landscape favorable for cancer growth. This technical guide provides an in-depth exploration of the multifaceted role of AXL within the TME, detailing its signaling cascades and its impact on key immune cell populations. Furthermore, this guide introduces SLC-391, a potent and selective AXL inhibitor, and elucidates its mechanism of action. By presenting quantitative data, detailed experimental protocols, and visual diagrams of signaling and experimental workflows, this document serves as a comprehensive resource for researchers and drug development professionals working to unravel the complexities of AXL-mediated tumorigenesis and develop novel therapeutic strategies.

AXL in the Tumor Microenvironment: A Master Regulator of Malignancy

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is frequently overexpressed in a wide array of malignancies, and its elevated expression is often correlated with a poor prognosis.[1] Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), AXL dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.[2][3] Within the TME, AXL is not only expressed on tumor cells but also on various stromal and immune cells, including macrophages, dendritic cells (DCs), natural killer (NK) cells, and endothelial cells, allowing it to exert pleiotropic effects on the entire tumor ecosystem.[4][5]

AXL's Impact on Anti-Tumor Immunity

A primary mechanism through which AXL promotes tumor progression is by fostering an immunosuppressive TME.[4][6] This is achieved through the modulation of various immune cell types:

-

Macrophages: AXL signaling drives the polarization of tumor-associated macrophages (TAMs) towards an M2-like phenotype, characterized by the expression of markers such as CD163 and CD206.[7] These M2 macrophages exhibit immunosuppressive functions, including the secretion of anti-inflammatory cytokines and the promotion of tissue remodeling and angiogenesis, thereby supporting tumor growth.[7]

-

Dendritic Cells (DCs): AXL activation on DCs can suppress their immunostimulatory functions, hindering their ability to effectively present tumor antigens and activate anti-tumor T cell responses.[4]

-

Natural Killer (NK) Cells: AXL signaling can dampen the cytotoxic activity of NK cells, which are critical for the early innate immune response against cancer.[8]

-

T Cells: AXL can contribute to T cell exclusion from the tumor core and promote the function of regulatory T cells (Tregs), further dampening the adaptive immune response.[6] Moreover, AXL signaling in tumor cells can upregulate the expression of Programmed Death-Ligand 1 (PD-L1), which engages the PD-1 receptor on T cells, leading to T cell exhaustion and immune evasion.[9][10]

AXL's Role in Angiogenesis and Metastasis

AXL signaling also plays a crucial role in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] This is mediated, in part, by the secretion of pro-angiogenic factors. Furthermore, AXL activation is intimately linked to the epithelial-to-mesenchymal transition (EMT), a cellular program that enhances cancer cell motility, invasion, and metastatic potential.[3]

SLC-391: A Targeted Inhibitor of the AXL Signaling Pathway

SLC-391 is an orally bioavailable, potent, and selective small-molecule inhibitor of AXL kinase activity.[11] By binding to the ATP-binding pocket of the AXL kinase domain, SLC-391 prevents its activation and subsequent downstream signaling.[2] This targeted inhibition has demonstrated preclinical efficacy in various cancer models, including non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and acute myeloid leukemia (AML).[11][12]

The mechanism of action of SLC-391 involves the reversal of AXL-mediated oncogenic effects. It has been shown to inhibit tumor cell proliferation and survival, and critically, to counteract the immunosuppressive effects of AXL within the TME.[11] By blocking AXL signaling, SLC-391 can potentially restore anti-tumor immunity, making it a promising candidate for combination therapies with immune checkpoint inhibitors.[13][14]

Quantitative Data

Table 1: AXL Expression in Human Cancers and Correlation with Prognosis

| Cancer Type | AXL Expression Status | Correlation with Patient Outcome | Reference(s) |

| Non-Small Cell Lung Cancer (NSCLC) | High | Shorter Overall Survival and Disease-Free Survival | [15] |

| Ovarian Cancer | High | Unfavorable Prognosis | [16] |

| Mesothelioma | High | Significantly Correlated with Shorter Overall Survival | [17] |

| Cholangiocarcinoma | High | Shorter Disease-Free and Overall Survival | [18] |

| Various Carcinomas (TCGA) | Higher in White vs. Black patient samples | Clinically Significant Racial Differences | [19][20] |

Table 2: In Vitro Potency of SLC-391

| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |

| AXL | 9.6 | Radiometric activity-based kinase assay | [2] |

| TYRO3 | 42.3 | Radiometric activity-based kinase assay | [2] |

| MER | 44 | Radiometric activity-based kinase assay | [2] |

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Immunohistochemistry (IHC) for AXL in Paraffin-Embedded Tumor Tissues

This protocol outlines the steps for detecting AXL protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen Peroxide (3%)

-

Blocking Buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Anti-AXL antibody (specific dilution to be optimized, e.g., 1:100)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Peroxidase Blocking:

-

Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.[21]

-

-

Blocking:

-

Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[22]

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-AXL antibody at the optimized dilution overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS (3 x 5 minutes).

-

Incubate with streptavidin-HRP conjugate for 30-60 minutes at room temperature.

-

Wash with PBS (3 x 5 minutes).

-

-

Chromogenic Detection:

-

Incubate slides with DAB substrate until the desired brown color develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

Flow Cytometry for Immune Cell Profiling in the Tumor Microenvironment

This protocol provides a framework for analyzing the immune cell composition of tumors, with a focus on AXL-expressing populations.

Materials:

-

Fresh tumor tissue

-

RPMI-1640 medium

-

Collagenase D (1 mg/mL)

-

DNase I (100 µg/mL)

-

Fetal Bovine Serum (FBS)

-

70 µm cell strainer

-

Red Blood Cell Lysis Buffer

-

FACS Buffer (PBS with 2% FBS)

-

Fc Block (anti-CD16/32 for mouse, or human Fc Receptor Binding Inhibitor)

-

Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80, anti-CD11b, anti-CD206, anti-AXL)

-

Viability dye (e.g., DAPI, Propidium Iodide)

Procedure:

-

Single-Cell Suspension Preparation:

-

Mechanically dissociate fresh tumor tissue and incubate in RPMI with Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.

-

Neutralize the enzymatic digestion with RPMI containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Lyse red blood cells using a lysis buffer.

-

Wash cells with FACS buffer.

-

-

Staining:

-

Resuspend cells in FACS buffer and perform a cell count.

-

Block Fc receptors by incubating cells with Fc Block for 10-15 minutes.[24]

-

Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.

-

Wash cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend cells in FACS buffer containing a viability dye.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on live, single cells, and then identifying immune cell populations based on marker expression.[25]

-

Tumor Cell and Macrophage Co-culture Assay

This protocol describes an in vitro system to study the interaction between tumor cells and macrophages and the effect of AXL inhibition.

Materials:

-

Tumor cell line (e.g., expressing AXL)

-

Monocytic cell line (e.g., THP-1) or primary monocytes

-

PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

-

IL-4 and IL-13 for M2 polarization

-

Transwell inserts (0.4 µm pore size)

-

Co-culture medium (e.g., RPMI with 10% FBS)

-

SLC-391

-

Reagents for downstream analysis (e.g., ELISA for cytokines, flow cytometry for macrophage markers)

Procedure:

-

Macrophage Differentiation and Polarization:

-

Co-culture Setup:

-

Endpoint Analysis:

-

After the desired incubation period (e.g., 48-72 hours), collect the conditioned medium for cytokine analysis by ELISA.

-

Harvest the macrophages from the insert for analysis of M2 markers (e.g., CD206) by flow cytometry.

-

Analyze the tumor cells for changes in proliferation, migration, or gene expression.[26][28]

-

Visualizations

Signaling Pathways

Caption: AXL Signaling Pathway in the Tumor Microenvironment.

Experimental Workflows

Caption: Immunohistochemistry Workflow for AXL Detection.

References

- 1. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]

- 5. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immune Evasion Mechanism and AXL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Axl Regulation of NK Cell Activity Creates an Immunosuppressive Tumor Immune Microenvironment in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biotechhunter.com [biotechhunter.com]

- 12. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncozine.com [oncozine.com]

- 14. lifesciencesbc.ca [lifesciencesbc.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Expression of AXL in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. academicworks.cuny.edu [academicworks.cuny.edu]

- 20. TCGA Expression Analyses of 10 Carcinoma Types Reveal Clinically Significant Racial Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.origene.com [cdn.origene.com]

- 22. arigobio.com [arigobio.com]

- 23. protocols.io [protocols.io]

- 24. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. research.pasteur.fr [research.pasteur.fr]

- 26. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. IHC-P protocols | Abcam [abcam.com]

The Role of the SLC39 Zinc Transporter Family in Resistance to EGFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors remains a significant challenge in cancer therapy. Emerging evidence implicates the dysregulation of intracellular zinc homeostasis, governed by the Solute Carrier 39 (SLC39A) family of zinc transporters, as a potential mechanism contributing to therapeutic resistance. While a direct causal link between SLC39A1 and EGFR inhibitor resistance is still under investigation, compelling data from related family members, particularly SLC39A7 (also known as ZIP7), demonstrate a crucial role in modulating EGFR signaling pathways. This technical guide synthesizes the current understanding of the SLC39 family's impact on key signaling cascades pertinent to EGFR inhibitor resistance, provides detailed experimental protocols for further investigation, and presents quantitative data and visual models to facilitate future research in this critical area.

Introduction: The SLC39 Family of Zinc Transporters

The SLC39A family, also known as the ZIP (Zrt-, Irt-like Protein) family, comprises 14 members (SLC39A1-14) that are responsible for the influx of zinc into the cytoplasm from the extracellular space or intracellular organelles like the endoplasmic reticulum (ER) and Golgi apparatus. Zinc is an essential second messenger that modulates the activity of numerous enzymes, including protein tyrosine phosphatases (PTPs). By regulating intracellular zinc concentrations, SLC39A transporters can significantly impact cellular signaling pathways, including those downstream of EGFR.

The Mechanistic Link between SLC39A7 (ZIP7) and EGFR Signaling

Extensive research has elucidated the role of SLC39A7 (ZIP7) in potentiating EGFR signaling, providing a strong model for how other SLC39A members, including SLC39A1, might function in the context of EGFR inhibitor resistance.

SLC39A7 is an ER-resident zinc transporter that, upon phosphorylation by casein kinase 2 (CK2), releases zinc from the ER into the cytoplasm. This localized increase in cytoplasmic zinc inhibits the activity of PTPs, which are negative regulators of receptor tyrosine kinases (RTKs) like EGFR. The inhibition of PTPs leads to sustained phosphorylation and activation of EGFR and its downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. This sustained signaling can promote cell survival, proliferation, and ultimately, resistance to EGFR inhibitors.

Signaling Pathway Diagram

Preclinical Efficacy of SLC-391: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical Profile of a Novel AXL Inhibitor

SLC-391 is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase, a key player in tumor progression, metastasis, and therapeutic resistance.[1] Preclinical investigations have demonstrated its anti-tumor activity in a variety of cancer models, both as a monotherapy and in combination with other anticancer agents, highlighting its potential as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical efficacy data for SLC-391, tailored for researchers, scientists, and drug development professionals.

In Vitro Potency and Cellular Effects

SLC-391 exhibits high potency with a single-digit nanomolar IC50 value against AXL kinase.[1] Studies have shown that acute myeloid leukemia (AML) cells with elevated expression of GAS6 (the ligand for AXL) and AXL are two to three times more sensitive to SLC-391.[2] In vitro, treatment with SLC-391 has been shown to decrease the phosphorylation of AXL at tyrosine 779, as well as downstream signaling molecules such as AKT at serine 473 and ERK at threonine 202/tyrosine 204 in AML cells in a dose-dependent manner.[2]

While a comprehensive table of IC50 values across a broad panel of cancer cell lines is not publicly available, the existing data underscores the targeted potency of SLC-391 against cancers with a dependency on AXL signaling.

In Vivo Efficacy in Preclinical Models

The anti-tumor efficacy of SLC-391 has been demonstrated in various preclinical animal models, including those for non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and acute myeloid leukemia (AML).[1][3]

A notable study in a CT-26 syngeneic mouse model of colon carcinoma provides specific insights into the in vivo activity of SLC-391 and its interplay with the immune system.

| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Observations |

| SLC-391 | 50 mg/kg, p.o. | 37% | Increased number of NK cells, higher M1/M2 macrophage ratio, and increased CD8+ T/Treg ratio in the tumor microenvironment.[4] |

| anti-PD-1 Antibody | Not specified | 27% | Delayed tumor growth.[4] |

| SLC-391 + anti-PD-1 Antibody | Not specified | Synergistic | Dramatically prolonged overall survival compared to vehicle control.[4] |

These findings suggest that SLC-391 not only directly inhibits tumor growth but also modulates the tumor microenvironment to be more responsive to immunotherapy.

Mechanism of Action: AXL Signaling Pathway

SLC-391 exerts its anti-tumor effects by inhibiting the AXL receptor tyrosine kinase. AXL activation, typically through its ligand GAS6, triggers a cascade of downstream signaling pathways crucial for cancer cell survival, proliferation, migration, and invasion. The primary pathways affected by AXL signaling include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[5][6][7][8][9] By blocking the initial phosphorylation of AXL, SLC-391 effectively shuts down these pro-tumorigenic signals.

References

- 1. Signalchem LifeScience [signalchemlifesciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Trial: NCT03990454 - My Cancer Genome [mycancergenome.org]

- 4. researchgate.net [researchgate.net]

- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of SLC-391: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLC-391 is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase. A member of the TAM (Tyro3, AXL, Mer) family of kinases, AXL is a critical mediator of cellular processes implicated in cancer progression, including cell survival, proliferation, migration, and invasion.[1] Overexpression of AXL is associated with poor prognosis and the development of resistance to various cancer therapies.[1] Beyond its direct effects on tumor cells, AXL signaling plays a pivotal role in fostering an immunosuppressive tumor microenvironment (TME), thereby hindering anti-tumor immune responses.[1] SLC-391 emerges as a promising therapeutic agent by not only directly targeting tumor cell proliferation but also by reshaping the TME to favor immune-mediated tumor destruction. This technical guide provides an in-depth analysis of the preclinical data on the immunomodulatory effects of SLC-391, with a focus on its impact on key immune cell populations.

Mechanism of Action: AXL Inhibition and Immune Re-engagement

SLC-391 exerts its anti-tumor effects through the inhibition of AXL kinase activity. Upon binding to its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating a downstream signaling cascade that involves pathways such as PI3K/AKT and MAPK.[1] These pathways are crucial for tumor cell survival and proliferation. By blocking AXL phosphorylation, SLC-391 effectively abrogates these pro-tumorigenic signals.

Furthermore, AXL is expressed on various immune cells, where it contributes to an immunosuppressive phenotype.[1] SLC-391's inhibition of AXL signaling in the TME leads to a profound shift from an immunosuppressive to an immunostimulatory state. This is primarily achieved through the modulation of tumor-associated macrophages (TAMs) and the enhancement of cytotoxic T lymphocyte (CTL) activity.

Preclinical Efficacy and Immune Cell Modulation in the CT-26 Syngeneic Model

In vivo studies utilizing the CT-26 murine colon carcinoma syngeneic model have demonstrated the significant anti-tumor and immunomodulatory activity of SLC-391.

Tumor Growth Inhibition

Oral administration of SLC-391 at a dose of 50 mg/kg resulted in a 37% inhibition of tumor growth in a 15-day efficacy study. This was notably more effective than an anti-PD-1 antibody, which demonstrated a 27% tumor growth inhibition in the same model.

| Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| SLC-391 | 50 mg/kg, p.o. | 37 |

| Anti-PD-1 Antibody | Not Specified | 27 |

Modulation of the Tumor Microenvironment

Analysis of the tumor-infiltrating immune cell populations in the CT-26 model revealed a significant remodeling of the TME following SLC-391 treatment.

| Immune Cell Population | Effect of SLC-391 Treatment |

| Natural Killer (NK) Cells | Increased Number |

| Macrophage Polarization | Increased M1/M2 Ratio |

| CD8+ T Cells / Regulatory T Cells (Tregs) | Increased CD8+/Treg Ratio |

| Immunosuppressive Myeloid Cells | Reduced Population |

These findings suggest that SLC-391 promotes a pro-inflammatory TME characterized by an increase in cytotoxic immune cells (NK cells, CD8+ T cells) and a decrease in immunosuppressive cell types (M2 macrophages, Tregs, myeloid suppressor cells).

Signaling Pathways and Experimental Workflow

The proposed mechanism of SLC-391's immunomodulatory action and a typical experimental workflow for its evaluation are depicted in the following diagrams.

Caption: AXL signaling pathway and the inhibitory action of SLC-391.

References

The Role of Zinc Transporter SLC39A1 in Epithelial-to-Mesenchymal Transition and Cancer Progression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial-to-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, tissue repair, and, pathologically, in cancer progression and metastasis. This transition allows polarized epithelial cells to acquire a migratory and invasive mesenchymal phenotype. Emerging evidence has highlighted the critical role of micronutrient transporters in modulating cellular signaling pathways that drive EMT. This technical guide focuses on the Solute Carrier Family 39 Member 1 (SLC39A1), a zinc importer, and its burgeoning role in promoting a mesenchymal-like phenotype in cancer cells, thereby contributing to tumor aggressiveness and poor prognosis. While direct evidence comprehensively detailing SLC39A1's role in every facet of EMT is still under investigation, this document synthesizes current findings on its impact on cell migration, invasion, and the expression of key EMT-associated molecules.

SLC39A1 and Its Implication in Cancer

SLC39A1, also known as ZIP1, is a plasma membrane protein responsible for transporting zinc ions from the extracellular space into the cytoplasm. Dysregulation of SLC39A1 expression has been documented in various malignancies, with its functional role appearing to be context-dependent. In some cancers, such as prostate cancer, lower levels of SLC39A1 are associated with malignant progression.[1] Conversely, in other cancers, including hepatocellular carcinoma (HCC), gastric cancer, and gliomas, overexpression of SLC39A1 is linked to a more aggressive tumor phenotype and unfavorable patient outcomes.[1][2][3]

Quantitative Data on SLC39A1 Expression in Cancer

The following table summarizes the expression patterns of SLC39A1 and its prognostic significance in various cancers, as reported in recent studies.

| Cancer Type | SLC39A1 Expression | Correlation with Clinicopathological Parameters | Prognostic Significance | Reference |

| Hepatocellular Carcinoma (HCC) | Overexpressed in tumor tissues compared to adjacent non-tumorous tissues. | Associated with advanced TNM stage and histological grade. | High expression correlates with worse prognosis. | [2] |

| Gastric Cancer | Significantly higher in adenocarcinoma tissues compared to adjacent stomach tissues. | Correlates with larger tumor size and advanced tumor stages. | High expression is an independent unfavorable prognostic factor. | [3] |

| Gliomas | Upregulated in glioma tissues. | Significantly correlated with Grade, IDH mutation status, and 1p19q codeletion status. | High expression predicts significantly worse survival and is an independent indicator of poor prognosis. | [1] |

| Pan-Cancer Analysis | Mutation frequencies of 4% in pan-cancer studies. | Amplification, missense mutation, and deep deletion are primary alteration types. | Prognostic value varies across different cancer types. | [4][5] |

SLC39A1's Role in Modulating EMT-Related Processes

While the direct initiation of a full EMT program by SLC39A1 is an active area of research, compelling evidence demonstrates its contribution to key mesenchymal characteristics, particularly enhanced cell migration and invasion.

Impact on Cell Migration and Invasion

Studies in hepatocellular and gastric cancer have shown that knockdown of SLC39A1 significantly inhibits the migratory and invasive capabilities of cancer cells.[2][3] This suggests that SLC39A1-mediated zinc influx is crucial for the cellular machinery that drives cell motility.

Regulation of EMT Markers and Associated Proteins

A pivotal study in hepatocellular carcinoma has provided a direct link between SLC39A1 and a key mesenchymal marker. Knockdown of SLC39A1 resulted in a significant reduction in the protein levels of N-cadherin , a hallmark of the mesenchymal phenotype.[2] Concurrently, the expression of matrix metalloproteinase-2 (MMP2), an enzyme critical for the degradation of the extracellular matrix (ECM) to facilitate invasion, was also decreased upon SLC39A1 silencing.[2] Furthermore, research in gliomas has shown a significant positive correlation between SLC39A1 expression and the expression of both MMP2 and MMP9 .[1]

The table below summarizes the observed effects of SLC39A1 modulation on key molecules associated with EMT and invasion.

| Cancer Type | Experimental Approach | Effect on EMT Markers / Invasion-Related Proteins | Reference |

| Hepatocellular Carcinoma (HCC) | SLC39A1 knockdown (shRNA) | Decreased N-cadherin expression, Decreased MMP2 expression | [2] |

| Gliomas | Correlation analysis in patient datasets | Positive correlation between SLC39A1 expression and MMP2 and MMP9 expression | [1] |

Signaling Pathways Implicated in SLC39A1-Mediated Cancer Progression

The pro-tumorigenic effects of SLC39A1 appear to be mediated, at least in part, through the activation of specific signaling pathways. In hepatocellular carcinoma, knockdown of SLC39A1 led to a decrease in the expression of key components of the Wnt signaling pathway , including Wnt3A and β-catenin.[2] The Wnt/β-catenin pathway is a well-established driver of EMT and cancer progression.

Below is a diagram illustrating the proposed signaling pathway through which SLC39A1 may promote a mesenchymal-like phenotype.

Experimental Protocols

siRNA-Mediated Knockdown of SLC39A1 in Cancer Cell Lines

This protocol provides a general framework for the transient knockdown of SLC39A1 expression in cultured cancer cells using small interfering RNA (siRNA).

Materials:

-

Cancer cell line of interest (e.g., Huh7 for HCC)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

SLC39A1-specific siRNA duplexes and a non-targeting control siRNA

-

siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ Reduced Serum Medium

-

6-well tissue culture plates

-

Nuclease-free water and tubes

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free complete growth medium.

-

siRNA Preparation (per well):

-

Solution A: Dilute 20-30 pmol of SLC39A1 siRNA or control siRNA into 100 µL of Opti-MEM™.

-

Solution B: Dilute 5-7 µL of transfection reagent into 100 µL of Opti-MEM™.

-

-

Complex Formation:

-

Combine Solution A and Solution B.

-

Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

-

-

Transfection:

-

Add the 200 µL siRNA-lipid complex mixture dropwise to the cells in the 6-well plate.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Validation of Knockdown: After incubation, harvest the cells to assess the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot).

Transwell Migration and Invasion Assay

This assay is used to quantify the migratory and invasive potential of cancer cells following manipulation of SLC39A1 expression.

Materials:

-

Transwell inserts (8.0 µm pore size) for 24-well plates

-

Matrigel™ (for invasion assay)

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Procedure:

-

Preparation (Invasion Assay Only): Coat the top of the Transwell insert membrane with a thin layer of diluted Matrigel™ and allow it to solidify. For migration assays, this step is omitted.

-

Cell Seeding:

-

Harvest the SLC39A1-knockdown and control cells.

-

Resuspend the cells in serum-free medium at a concentration of 1-5 x 10^5 cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

-

-

Chemoattraction: Add 600 µL of complete medium containing 10-20% FBS to the lower chamber.

-

Incubation: Incubate the plate for 12-48 hours at 37°C.

-

Cell Removal and Fixation:

-

Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated to the lower surface of the membrane with methanol for 10 minutes.

-

-

Staining and Quantification:

-

Stain the fixed cells with 0.1% crystal violet for 20 minutes.

-

Gently wash the inserts with water.

-

Count the stained cells in several random fields under a microscope.

-

Conclusion and Future Directions

The available evidence strongly suggests that SLC39A1 is a key contributor to the malignant progression of several cancers by promoting cell migration and invasion, core characteristics of the mesenchymal phenotype. Its ability to modulate the expression of N-cadherin and MMPs, potentially through the Wnt/β-catenin signaling pathway, positions it as a significant player in the broader context of EMT.

Future research should focus on elucidating the precise molecular mechanisms by which SLC39A1-mediated zinc influx activates downstream signaling pathways to initiate and maintain a mesenchymal state. Investigating the direct transcriptional targets of signaling cascades activated by SLC39A1 will be crucial. Furthermore, exploring the therapeutic potential of targeting SLC39A1, either directly or through the inhibition of its downstream effectors, could open new avenues for the treatment of aggressive and metastatic cancers. The development of specific inhibitors for SLC39A1 could prove to be a valuable strategy in preventing or reversing EMT and improving patient outcomes.

References

- 1. SLC39A1 contribute to malignant progression and have clinical prognostic impact in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SLC39A1 Overexpression is Associated with Immune Infiltration in Hepatocellular Carcinoma and Promotes Its Malignant Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Upregulated Solute Carrier SLC39A1 Promotes Gastric Cancer Proliferation and Indicates Unfavorable Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc Transporters Serve as Prognostic Predictors and their Expression Correlates with Immune Cell Infiltration in Specific Cancer: A Pan-cancer Analysis [jcancer.org]

- 5. Frontiers | Pan-Cancer Analysis of the Solute Carrier Family 39 Genes in Relation to Oncogenic, Immune Infiltrating, and Therapeutic Targets [frontiersin.org]

Investigating the AXL Inhibitor SLC-391 in Novel Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the investigation of SLC-391, a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase, in the context of novel cancer models. This guide provides a comprehensive overview of the AXL signaling pathway, the preclinical and clinical development of SLC-391, and detailed experimental protocols for its evaluation.

The AXL Signaling Pathway in Cancer: A Key Target for Therapy

The AXL receptor tyrosine kinase, along with its ligand Gas6, plays a pivotal role in cancer progression, metastasis, and the development of therapeutic resistance. Overexpressed in a variety of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer, AXL activation triggers a cascade of downstream signaling events that promote cell survival, proliferation, invasion, and epithelial-to-mesenchymal transition (EMT). Consequently, targeting the Gas6/AXL pathway has emerged as a promising strategy in cancer therapy.

The activation of AXL by Gas6 leads to the recruitment and phosphorylation of various downstream effector proteins, initiating multiple signaling cascades. These include the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), signal transducer and activator of transcription (STAT), and nuclear factor-kappa B (NF-κB) pathways. The complex interplay of these pathways contributes to the multifaceted role of AXL in cancer.

The Role of Zinc Transporter SLC39A1 in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Emerging evidence highlights the pivotal role of zinc homeostasis in regulating angiogenesis. The Solute Carrier Family 39 Member 1 (SLC39A1), also known as Zrt- and Irt-like Protein 1 (ZIP1), is a key transmembrane protein responsible for zinc influx into the cytoplasm. This technical guide provides a comprehensive overview of the current understanding of SLC39A1's impact on angiogenesis, with a focus on its molecular mechanisms and implications for drug development. We will delve into the signaling pathways modulated by SLC39A1-mediated zinc transport in endothelial cells and present detailed experimental protocols for assessing its role in key angiogenic processes.

Introduction: Zinc Homeostasis and Angiogenesis

Zinc is an essential trace element that functions as a cofactor for a vast array of enzymes and transcription factors, playing a crucial role in cellular proliferation, differentiation, and signaling. The intracellular concentration of zinc is tightly regulated by two families of zinc transporters: the SLC39 (ZIP) family, which facilitates zinc influx into the cytosol, and the SLC30 (ZnT) family, responsible for zinc efflux.

Angiogenesis is a complex, multi-step process involving the proliferation, migration, and differentiation of endothelial cells. This process is tightly regulated by a balance of pro- and anti-angiogenic factors. Hypoxia, a common feature of the tumor microenvironment, is a potent inducer of angiogenesis, primarily through the stabilization of hypoxia-inducible factor-1α (HIF-1α) and the subsequent upregulation of vascular endothelial growth factor (VEGF). Recent studies have implicated zinc signaling as a critical regulator of the angiogenic switch.

SLC39A1: A Key Regulator of Intracellular Zinc

SLC39A1 (ZIP1) is a ubiquitously expressed zinc transporter that plays a central role in maintaining cellular zinc homeostasis. Its expression and localization at the plasma membrane are regulated by intracellular zinc levels, allowing cells to modulate zinc uptake in response to their metabolic needs. Dysregulation of SLC39A1 expression has been linked to various diseases, including cancer. In the context of angiogenesis, SLC39A1 is emerging as a key player in mediating the effects of zinc on endothelial cell function.

The Impact of SLC39A1 on Angiogenesis: In Vitro Evidence

While direct studies on the role of SLC39A1 in angiogenesis are still developing, compelling evidence from studies on zinc signaling and other SLC39 family members in endothelial cells provides a strong foundation for its importance. Extracellular zinc has been shown to promote key angiogenic processes, and it is hypothesized that SLC39A1 is a primary conduit for the zinc influx that drives these events.

Endothelial Cell Proliferation

Endothelial cell proliferation is a fundamental step in the formation of new blood vessels. Studies have demonstrated that extracellular zinc can stimulate the proliferation of endothelial cells. This effect is likely mediated by zinc-dependent signaling pathways that regulate the cell cycle.

Table 1: Quantitative Data on the Effect of Zinc on Endothelial Cell Proliferation

| Cell Line | Treatment | Proliferation Assay | Result | Reference |

| Endothelial Cells | 25 µM Zn2+ for 24h | BrdU Assay | Significant increase in proliferation compared to zinc-deficient conditions. | [1] |

| GPR39-/- Endothelial Cells | 25 µM Zn2+ for 24h | BrdU Assay | No significant change in proliferation. | [1] |

Endothelial Cell Migration

The migration of endothelial cells is essential for the sprouting of new vessels from existing ones. Extracellular zinc has been shown to enhance endothelial cell migration.[1] This process is dependent on the reorganization of the actin cytoskeleton, which is influenced by intracellular zinc levels.

Table 2: Quantitative Data on the Effect of Zinc on Endothelial Cell Migration

| Cell Line | Treatment | Migration Assay | Result | Reference |

| Endothelial Cells | 25 µM Zn2+ for 5h | Transwell Migration Assay | ~30% increase in adhered cell density and a significant increase in migration rate. | [1] |

| GPR39 siRNA-treated Endothelial Cells | 25 µM Zn2+ for 5h | Transwell Migration Assay | Abolished the zinc-induced increase in adhesion and migration. | [1] |

Endothelial Cell Tube Formation

The final step in angiogenesis is the organization of endothelial cells into three-dimensional, tube-like structures. Zinc has been demonstrated to promote the formation of these capillary-like networks in in vitro models.[1]

Table 3: Quantitative Data on the Effect of Zinc on Endothelial Cell Tube Formation

| Cell Line | Treatment | Tube Formation Assay | Result | Reference |

| Endothelial Cells | Zn2+ treatment | Matrigel Tube Formation Assay | 30-40% increase in endothelial cord length and branches compared to controls. | [1] |

| siGPR39-treated Endothelial Cells | Zn2+ treatment | Matrigel Tube Formation Assay | No significant increase in tube formation. | [1] |

Signaling Pathways Modulated by SLC39A1 in Angiogenesis

The pro-angiogenic effects of zinc influx mediated by transporters like SLC39A1 are orchestrated through the activation of specific intracellular signaling pathways. A key player in this process is the zinc-sensing G protein-coupled receptor 39 (GPR39).

The GPR39-Mediated Signaling Cascade

Extracellular zinc can act as a ligand for GPR39, initiating a signaling cascade that promotes angiogenesis.[1] Upon activation, GPR39 can trigger downstream pathways including:

-

Gαq-PLC Pathway: Activation of Gαq and phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.[1]

-

cAMP and Akt Activation: Zinc can promote vascular cell survival and growth through the activation of cyclic AMP (cAMP) and the serine/threonine kinase Akt.[1]

-

VEGF and PDGF Receptor Upregulation: Zinc signaling can lead to the overexpression of vascular endothelial growth factor A (VEGFA) and platelet-derived growth factor receptor-α (PDGFRA), further amplifying pro-angiogenic signals.[1]

Caption: SLC39A1-mediated zinc influx and GPR39 signaling in angiogenesis.

Experimental Protocols

To facilitate further research into the role of SLC39A1 in angiogenesis, this section provides detailed protocols for key in vitro assays.

Endothelial Cell Proliferation Assay (BrdU Assay)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

96-well cell culture plates

-

Complete endothelial cell growth medium

-

BrdU labeling solution (10 mM)

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Protocol:

-

Seed endothelial cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[1]

-

Replace the medium with fresh medium containing the desired concentrations of test substances (e.g., zinc chloride, SLC39A1 siRNA).

-

Add 10 µL of 10X BrdU solution to each well for a final concentration of 1X.

-

Incubate the plate for 2-24 hours at 37°C.

-

Remove the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.

-

Remove the solution and wash the plate three times with 1X Wash Buffer.

-

Add 100 µL of diluted anti-BrdU detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with 1X Wash Buffer.

-

Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the plate three times with 1X Wash Buffer.

-

Add 100 µL of TMB Substrate and incubate for 15-30 minutes at room temperature in the dark.

-

Add 100 µL of Stop Solution.

-

Measure the absorbance at 450 nm using a microplate reader.

Caption: Workflow for the BrdU endothelial cell proliferation assay.

Endothelial Cell Migration Assay (Transwell Assay)

This assay quantifies the chemotactic migration of endothelial cells.

Materials:

-

Endothelial cells

-

24-well Transwell inserts (8 µm pore size)

-

Serum-free endothelial cell basal medium

-

Chemoattractant (e.g., VEGF, 10% FBS)

-

Cotton swabs

-

Methanol (for fixing)

-

Crystal Violet stain (for staining)

-

Microscope

Protocol:

-

Culture endothelial cells to 80-90% confluency.

-

Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for 4-6 hours at 37°C.

-

Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

Caption: Workflow for the Transwell endothelial cell migration assay.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

-

Endothelial cells

-

24-well plate

-

Basement membrane matrix (e.g., Matrigel)

-

Serum-free endothelial cell basal medium

-

Test substances

-

Calcein AM (for fluorescent labeling, optional)

-

Inverted microscope

Protocol:

-

Thaw the basement membrane matrix on ice overnight.

-

Coat the wells of a 24-well plate with 150 µL of the matrix and incubate at 37°C for 30-60 minutes to allow for solidification.

-

Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well on top of the solidified matrix.

-

Add 100 µL of medium containing the test substances.

-

Incubate for 4-18 hours at 37°C.

-

Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Caption: Workflow for the endothelial cell tube formation assay.

Conclusion and Future Directions

The zinc transporter SLC39A1 is positioned to be a critical regulator of angiogenesis. By controlling the influx of zinc into endothelial cells, it likely influences a cascade of signaling events that govern cell proliferation, migration, and the formation of new blood vessels. The GPR39 receptor has been identified as a key mediator of zinc-induced angiogenic responses, providing a tangible link between zinc homeostasis and the molecular machinery of angiogenesis.

Future research should focus on elucidating the precise role of SLC39A1 in these processes through targeted gene silencing and overexpression studies in endothelial cells. Investigating the interplay between SLC39A1-mediated zinc transport and other key angiogenic signaling pathways, such as the VEGF and Notch pathways, will be crucial for a comprehensive understanding. Furthermore, exploring the therapeutic potential of targeting SLC39A1 in angiogenesis-dependent diseases, such as cancer, holds significant promise for the development of novel anti-angiogenic strategies. This in-depth technical guide provides the foundational knowledge and experimental framework to propel these important research endeavors.

References

Methodological & Application

Application Notes and Protocols: SLC-391 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLC-391 is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL is a member of the TAM (Tyro3, AXL, and Mer) family of receptor tyrosine kinases and its overexpression is associated with tumor cell growth, survival, invasion, metastasis, and drug resistance in various cancers.[1][4] The ligand for AXL is the growth arrest-specific protein 6 (Gas6).[2] The Gas6/AXL signaling pathway plays a crucial role in cell survival, angiogenesis, and immune regulation.[2] SLC-391 targets and binds to AXL, preventing its activation and thereby blocking downstream signaling pathways.[1] This inhibition of AXL-mediated signaling leads to the suppression of tumor cell proliferation and migration.[1] Preclinical studies have demonstrated that SLC-391 has efficacy in various cancer models, including non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[5] Furthermore, it has shown synergistic effects when combined with other targeted therapies and immune checkpoint inhibitors.[4][5]

Mechanism of Action

Upon administration, SLC-391 selectively binds to the AXL kinase domain, inhibiting its autophosphorylation and subsequent activation.[1] This action blocks the downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation, survival, and migration.[4][6] By inhibiting AXL, SLC-391 can also modulate the tumor microenvironment, potentially overcoming resistance to other therapies.[5]

AXL Signaling Pathway

The following diagram illustrates the AXL signaling pathway and the point of inhibition by SLC-391.

Caption: AXL Signaling Pathway and SLC-391 Inhibition.

Quantitative Data Summary

The following table summarizes the in vitro potency of SLC-391 from various assays.

| Assay Type | Target | Cell Line | IC50 (nM) | Reference |

| Radiometric Kinase Assay | AXL | N/A | <10 | [5] |

| Radiometric Kinase Assay | TYRO3 | N/A | Data not specified | [6] |

| Radiometric Kinase Assay | MER | N/A | Data not specified | [6] |

| Cell-based Phosphorylation Assay | AXL | A549 | ~10-100 | [7] |

| Anchorage-Independent Growth | CT26 | CT26 | ~1000 | [7] |

Experimental Protocols

AXL Kinase Activity Assay (Radiometric)

This assay is designed to measure the direct inhibitory effect of SLC-391 on the kinase activity of AXL.

Materials:

-

Recombinant human AXL kinase domain

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM sodium orthovanadate)

-

SLC-391 (various concentrations)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of SLC-391 in the kinase reaction buffer.

-

In a 96-well plate, add the recombinant AXL kinase, the substrate (MBP), and the SLC-391 dilution (or vehicle control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each SLC-391 concentration relative to the vehicle control and determine the IC50 value.

Cell-Based AXL Phosphorylation Assay (Western Blot)

This assay assesses the ability of SLC-391 to inhibit AXL autophosphorylation in a cellular context.

Materials:

-

Cancer cell line with high AXL expression (e.g., A549)

-

Cell culture medium and supplements

-

SLC-391 (various concentrations)

-

Recombinant human Gas6

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-AXL (Tyr779), anti-total-AXL

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of SLC-391 or vehicle control for 1-2 hours.

-

Stimulate the cells with recombinant Gas6 (e.g., 5 nM) for 15 minutes to induce AXL phosphorylation.[7]

-